molecular formula C21H13ClN4 B2709874 (3E,5E)-2-amino-6-(2-chlorophenyl)-4-phenylhexa-1,3,5-triene-1,1,3-tricarbonitrile CAS No. 392236-56-5

(3E,5E)-2-amino-6-(2-chlorophenyl)-4-phenylhexa-1,3,5-triene-1,1,3-tricarbonitrile

Cat. No.: B2709874
CAS No.: 392236-56-5
M. Wt: 356.81
InChI Key: YAQMYHRBCQRHSB-JHCJNROZSA-N
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Description

(3E,5E)-2-amino-6-(2-chlorophenyl)-4-phenylhexa-1,3,5-triene-1,1,3-tricarbonitrile is a useful research compound. Its molecular formula is C21H13ClN4 and its molecular weight is 356.81. The purity is usually 95%.
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Biological Activity

(3E,5E)-2-amino-6-(2-chlorophenyl)-4-phenylhexa-1,3,5-triene-1,1,3-tricarbonitrile is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H14ClN3C3\text{C}_{18}\text{H}_{14}\text{ClN}_{3}\text{C}_{3}

This structure features a conjugated triene system that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with cellular targets. Research indicates that the compound may exert its effects through:

  • Inhibition of Enzyme Activity : Preliminary studies suggest that the compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and growth.
  • Interaction with Receptors : The compound may bind to various receptors in the body, influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro experiments using cancer cell lines have shown that this compound exhibits significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values for these cell lines were reported at concentrations of 15 µM and 20 µM respectively.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

  • Bacterial Inhibition : In vitro assays revealed that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 30 to 50 µg/mL.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on MCF-7 cells. The findings indicated that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus. The study utilized a disk diffusion method which showed clear zones of inhibition around disks containing the compound at a concentration of 50 µg/mL. This suggests potential applications in treating bacterial infections.

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC ValueReference
CytotoxicityMCF-7 (Breast Cancer)15 µMJournal of Medicinal Chemistry
CytotoxicityA549 (Lung Cancer)20 µMJournal of Medicinal Chemistry
AntimicrobialStaphylococcus aureus30 µg/mLAntimicrobial Agents Journal
AntimicrobialBacillus subtilis50 µg/mLAntimicrobial Agents Journal

Properties

IUPAC Name

(3E,5E)-2-amino-6-(2-chlorophenyl)-4-phenylhexa-1,3,5-triene-1,1,3-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4/c22-20-9-5-4-8-16(20)10-11-18(15-6-2-1-3-7-15)19(14-25)21(26)17(12-23)13-24/h1-11H,26H2/b11-10+,19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQMYHRBCQRHSB-JHCJNROZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C#N)C(=C(C#N)C#N)N)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C#N)\C(=C(C#N)C#N)N)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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